molecular formula C13H18NO4- B1372980 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid CAS No. 1204809-89-1

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Cat. No.: B1372980
CAS No.: 1204809-89-1
M. Wt: 252.29 g/mol
InChI Key: FDEKZKWYTOTCTN-UHFFFAOYSA-M
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Description

“8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid” is a chemical compound with a complex structure. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and can be viewed using specific software . The IUPAC Standard InChI is InChI=1S/C7H11N/c1-2-6-4-5-7 (3-1)8-6/h1-2,6-8H,3-5H2 .


Chemical Reactions Analysis

The stereochemical control in the synthesis of “this compound” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 109.1689 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid

  • Enantiopure 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid was synthesized and used in the study of conformation-activity relationships of various biologically active peptides. Its structure is indicative of a type II' beta-turn, useful in exploring biologically active peptides (Dietrich & Lubell, 2003).

A New Constrained Proline Analogue

  • This research describes the synthesis of a new proline analogue with a bicyclic structure that uses 8-azabicyclo[3.2.1]octane-1-carboxylic acid. This process involves simple, high-yielding transformations from readily available materials (Casabona, Jiménez, & Cativiela, 2007).

Multi-Component Coupling Reactions

  • A series of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids were synthesized from simple aldehydes, amides, and maleic anhydride. This efficient protocol enables higher yields and can be applied to synthesize arenes, cage molecules, and natural product precursors (Neumann et al., 2002).

Synthesis of Conformationally Rigid Analogue

  • A conformationally rigid analogue of 2-amino-adipic acid was synthesized, involving the creation of an 8-azabicyclo(3.2.1)octane skeleton. This synthesis is significant for the development of neuroexcitants and other biologically active molecules (Kubyshkin et al., 2009).

Intramolecular Michael-Type Additions

  • The synthesis of 2-azabicyclo[3.2.1]oct-3-enes was achieved through the reaction of anions with 4-chloroalkyl-1,4-dihydropyridines. This process is relevant for creating compounds with low antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).

Alpha,gamma-Diamino Acids

  • This research reports the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These compounds are important for studying stereochemical configurations in amino acids and their potential applications in drug synthesis (Caputo et al., 2006).

Combinatorial Synthesis of Benztropine Libraries

  • A combinatorial synthesis of benztropine analogues was conducted using 8-azabicyclo[3.2.1]octane-8-carboxylic acid. This study was aimed at evaluating these compounds as monoamine transporter inhibitors (Pedersen et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the Boc protecting group, and carboxylation of the resulting amine.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl acrylate", "ammonium acetate", "di-tert-butyl dicarbonate", "sodium hydride", "carbon dioxide", "methanol", "acetic acid", "triethylamine", "dichloromethane", "water" ], "Reaction": [ "Step 1: Cyclization of 2,5-dimethylfuran and ethyl acrylate in the presence of ammonium acetate to form 8-azabicyclo[3.2.1]oct-2-ene", "Step 2: Protection of the amine group in 8-azabicyclo[3.2.1]oct-2-ene with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to form 8-Boc-8-azabicyclo[3.2.1]oct-2-ene", "Step 3: Carboxylation of the protected amine in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene with carbon dioxide in the presence of sodium hydride to form 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid", "Step 4: Deprotection of the Boc group in 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid with a mixture of methanol and acetic acid to obtain the final product, 8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid" ] }

CAS No.

1204809-89-1

Molecular Formula

C13H18NO4-

Molecular Weight

252.29 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h6,9-10H,4-5,7H2,1-3H3,(H,15,16)/p-1

InChI Key

FDEKZKWYTOTCTN-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid tert-butyl ester (2.0 g, 5.6 mmol), hexacarbonylmolybdenum (0.74 g, 2.8 mmol), palladium diacetate (0.13 g, 0.56 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.31 g, 0.56 mmol), 4-dimethylaminopyridine (1.37 g, 11.2 mmol) and diisopropyl-ethylamine (2.24 ml, 12.9 mmol) are placed in 2.0 ml of water and 12 ml of dioxane in a microwave reaction vessel. The medium is microwave-heated at 150° C. for 10 min. The crude product is taken up with water and with dichloromethane. The organic phase is extracted with a saturated aqueous NaHCO3 solution. The aqueous phase is acidified with KHSO4 and then extracted with ethyl acetate. The organic phase is washed with water and then with a saturated aqueous sodium chloride solution and dried over MgSO4. After concentrating to dryness, 2.7 g of expected 8-aza-bicyclo[3.2.1]oct-2-ene-3,8-dicarboxylic acid 8-tert-butyl ester are obtained.
Quantity
0.13 g
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catalyst
Reaction Step Two
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0.31 g
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catalyst
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2.24 mL
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reactant
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12 mL
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reactant
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crude product
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2 mL
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1.37 g
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Quantity
0.74 g
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catalyst
Reaction Step Eleven
Name
8-Azabicyclo[3.2.1]oct-2-ene-3,8-dicarboxylic acid 8-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

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